molecular formula C22H19BrClNO6 B14087131 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087131
M. Wt: 508.7 g/mol
InChI Key: HFKFTXRMHXEBAB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, each requiring specific reaction conditions and reagents

    Synthetic Routes: The synthesis begins with the formation of the chromeno[2,3-c]pyrrole core through a cyclization reaction. This is followed by the introduction of the bromo and chloro substituents via halogenation reactions. The hydroxy and methoxy groups are introduced through hydroxylation and methylation reactions, respectively. The final step involves the addition of the methoxyethyl group through an alkylation reaction.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates. Solvents such as dichloromethane, acetonitrile, and ethanol are commonly used to dissolve the reactants and facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the bromo and chloro substituents, resulting in the formation of dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo and chloro groups are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiourea. The reactions are typically carried out under mild to moderate temperatures and in the presence of suitable solvents.

    Major Products: The major products formed from these reactions include quinone derivatives, dehalogenated compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are being investigated in preclinical studies. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound may affect various cellular pathways, such as the oxidative stress response, apoptosis, and signal transduction pathways. By modulating these pathways, the compound can exert its biological effects.

Comparison with Similar Compounds

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C22H19BrClNO6

Molecular Weight

508.7 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H19BrClNO6/c1-10-6-15-12(9-14(10)24)19(26)17-18(11-7-13(23)20(27)16(8-11)30-3)25(4-5-29-2)22(28)21(17)31-15/h6-9,18,27H,4-5H2,1-3H3

InChI Key

HFKFTXRMHXEBAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)Br)O)OC)CCOC

Origin of Product

United States

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